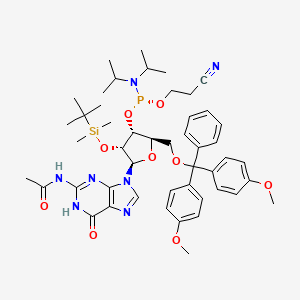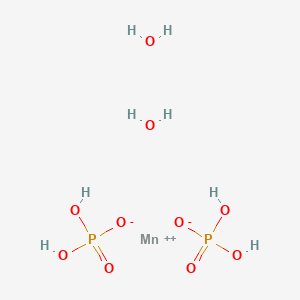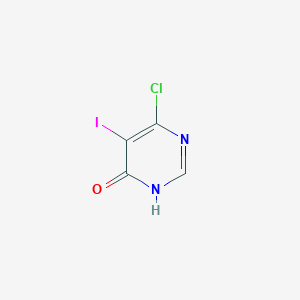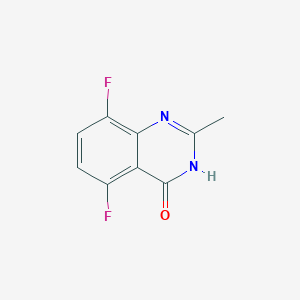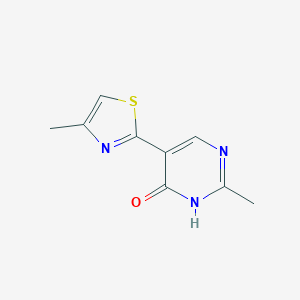![molecular formula C6H10N4 B1436874 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1550959-09-5](/img/structure/B1436874.png)
6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 1550959-09-5 . It has a molecular weight of 138.17 . The IUPAC name for this compound is 6-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10N4/c1-5-2-7-6-8-4-9-10(6)3-5/h4-5H,2-3H2,1H3,(H,7,8,9) . This code provides a specific textual identifier for the molecular structure.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results. For detailed chemical reactions, it is recommended to refer to the related documents and peer-reviewed papers available at Sigma-Aldrich .Physical and Chemical Properties Analysis
This compound is a solid compound . The compound’s storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Triazole and triazole-containing hybrids, including pyrimidine derivatives, have been identified as potent inhibitors of various bacterial enzymes and efflux pumps, showing broad-spectrum antibacterial activity against drug-resistant strains. For instance, these compounds have been explored for their efficacy against Staphylococcus aureus, a significant nosocomial and community-acquired bacterial pathogen. The mechanisms of action include inhibition of DNA gyrase, topoisomerase IV, and other critical bacterial proteins. Such compounds have already seen clinical use in treating bacterial infections (Li & Zhang, 2021).
Optoelectronic Materials
Pyrimidine derivatives have been highlighted for their roles in the development of optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. These properties have extended to the design of materials for optoelectronic applications, where they contribute to the development of luminescent small molecules and chelate compounds (Jindal & Kaur, 2021).
Anti-inflammatory Properties
Substituted tetrahydropyrimidine derivatives have shown promising in vitro anti-inflammatory activity. The pharmacological activities of these compounds are often predicted and verified through software before synthesis, focusing on their ability to inhibit protein denaturation, a common model for assessing anti-inflammatory effects (Gondkar, Deshmukh, & Chaudhari, 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
Many triazolopyrimidine derivatives are known to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression . CDK2 is a common target for cancer treatment .
Mode of Action
These compounds often inhibit CDKs by binding to their active sites, preventing them from phosphorylating key components necessary for cell proliferation .
Biochemical Pathways
By inhibiting CDKs, these compounds can halt the cell cycle, preventing the replication of cancer cells. This can lead to cell death, or apoptosis .
Result of Action
The ultimate result of this action is typically a reduction in the growth of cancer cells, as the compound prevents the cells from progressing through the cell cycle .
Biochemische Analyse
Biochemical Properties
6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . This inhibition occurs through binding interactions at the enzyme’s active site, leading to altered enzyme activity and downstream effects on cell proliferation.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines, this compound has demonstrated cytotoxic effects by inducing apoptosis and cell cycle arrest . These effects are mediated through the modulation of signaling pathways such as the CDK2/cyclin A2 axis, which is critical for cell cycle progression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of CDK2 by occupying the ATP-binding pocket of the enzyme, thereby preventing ATP from binding and inhibiting the enzyme’s activity . This inhibition leads to a cascade of molecular events, including the downregulation of genes involved in cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, enhancing its efficacy in modulating cellular functions.
Eigenschaften
IUPAC Name |
6-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-5-2-7-6-8-4-9-10(6)3-5/h4-5H,2-3H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEATIOSWBTXDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=NC=NN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione](/img/structure/B1436794.png)
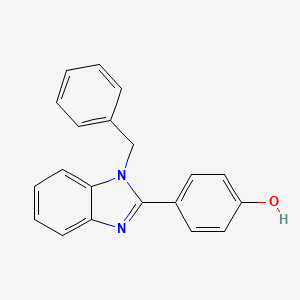
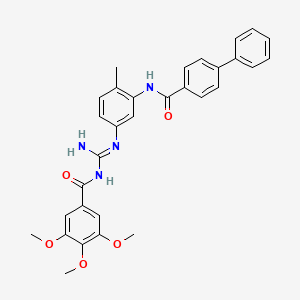
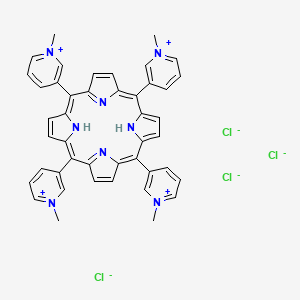
![Methyl (41S,12S,13AS)-13A-ethyl-12-hydroxy-8-methoxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B1436799.png)
